molecular formula C10H8N2O4 B1593089 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid CAS No. 898747-36-9

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Cat. No. B1593089
M. Wt: 220.18 g/mol
InChI Key: OXAGXNBNFPFDPF-UHFFFAOYSA-N
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Description

The compound “7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The methoxycarbonyl group (‒COOMe) is an ester functional group . The presence of the carboxylic acid group (-COOH) and the methoxycarbonyl group could potentially influence the compound’s reactivity and solubility.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester and carboxylic acid functional groups. For example, the carboxylic acid could undergo reactions such as decarboxylation or formation of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Overview of Indazole Derivatives in Therapeutic Research

Indazoles, including 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, represent a class of nitrogen-containing heterocyclic compounds that integrate a pyrazole ring condensed with a benzene ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that various indazole derivatives exhibit promising anticancer and anti-inflammatory activities, among others, highlighting their importance in developing novel therapeutic agents. Derivatives have shown effectiveness against diseases involving protein kinases and neurodegeneration, indicating a broad spectrum of potential therapeutic applications (Denya, Malan, & Joubert, 2018).

Indazole Derivatives and Cancer Treatment

The research on lonidamine, a derivative of indazole-3-carboxylic acid, has provided insights into its antineoplastic properties. Lonidamine exhibits a unique mechanism by affecting the energy metabolism of neoplastic cells without interfering with nucleic acid or protein synthesis. Its ability to potentiate the cytotoxic effects of anthracyclines and cisplatin has been explored in the treatment of solid tumors, including breast, ovarian, and lung cancers. These findings suggest a potential role for indazole-3-carboxylic acid derivatives in cancer therapy, warranting further investigation to confirm their efficacy and safety in clinical settings (Di Cosimo et al., 2003).

Safety And Hazards

While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, some compounds with the methoxycarbonyl group can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions would depend on the specific applications of this compound. For example, if it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

7-methoxycarbonyl-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGXNBNFPFDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646580
Record name 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

CAS RN

898747-36-9
Record name 7-Methyl 1H-indazole-3,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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